Ethyl 3-[(chloroacetyl)amino]benzoate
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Description
Ethyl 3-[(chloroacetyl)amino]benzoate is a chemical compound with potential significance in various scientific fields, including organic chemistry and materials science. Its structure and properties suggest it could be valuable for synthesis and applications requiring specific functional groups and reactivities.
Synthesis Analysis
While specific studies on the synthesis of Ethyl 3-[(chloroacetyl)amino]benzoate are not directly available, related research on benzothiazole derivatives and chlorinated ethylenes provides insights into possible synthetic pathways. Benzothiazole derivatives are known for their versatility in synthetic chemistry, suggesting that methods for synthesizing related compounds could be adapted for Ethyl 3-[(chloroacetyl)amino]benzoate. The metabolism of chlorinated ethylenes, involving the formation of chloroethylene epoxides and subsequent rearrangements, may also offer clues to potential synthetic strategies for incorporating the chloroacetyl group (Leibman & Ortiz, 1977).
Scientific Research Applications
1. Electro-Optical Applications
- Application Summary: Ethyl 4-amino benzoate has been studied for its potential in electro-optical applications. It was grown as a bulk size crystal using a single zone transparent resistive furnace due to difficulties in growth via a solution growth technique .
- Methods of Application: The structure of the grown crystal was examined using single crystal X-ray diffraction. The strain in the lattice of the grown crystal was evaluated using the Hall–Williamson relation. The quality of the grown crystal was examined using a high resolution X-ray diffraction technique .
- Results: The crystal was found to possess reasonably good transmittance over the visible spectrum. The optical band gap was also evaluated using Tauc’s plot. The laser damage threshold value was calculated using a Nd:YAG laser .
2. Local Anesthetics
- Application Summary: Benzoate compounds have been designed and synthesized for use as local anesthetics .
- Methods of Application: Tetracaine and pramocaine were used as the lead compounds to design benzoate compounds. The target molecule was modified by bioisostere formation and modification with alkyl groups .
- Results: The newly designed target compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia and acute toxicity tests. Some compounds showed a good local anesthetic effect, and the results of acute toxicity tests showed that the target compounds had low toxicity .
3. Synthesis of New Compounds
- Application Summary: Benzoate compounds can be designed and synthesized to create new compounds with potential applications in various fields .
- Methods of Application: The target molecule is modified by bioisostere formation and modification with alkyl groups. A route with high total yields, mild conditions, and simple operation is selected for the synthesis of the new target compounds .
- Results: A total of 16 compounds were designed and synthesized. The results of biological activity experiments showed that some compounds had a good local anesthetic effect, and the results of acute toxicity tests showed that the target compounds had low toxicity .
4. Ester Chemistry
- Application Summary: Esters, including benzoate compounds, have several commercial and synthetic applications. They are used in many fabrics, can be used in surgery to repair or replace diseased sections of blood vessels, and are used to make bottles for soda pop and other beverages .
- Methods of Application: Esters can be synthesized from acid chlorides, acid anhydrides, and carboxylic acids. They can undergo hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction .
- Results: Esters are readily synthesized and naturally abundant. They are frequently the source of flavors and aromas in many fruits and flowers. Esters also make up the bulk of animal fats and vegetable oils .
5. Synthesis of Biologically Active Compounds
- Application Summary: Benzoate compounds can be used in the synthesis of biologically active compounds. These compounds can have various applications, including as local anesthetics .
- Methods of Application: The target molecule is designed using tetracaine and pramocaine as the lead compounds. The target molecule is then modified by bioisostere formation and modification with alkyl groups. A route with high total yields, mild conditions, and simple operation is selected for the synthesis of the new target compounds .
- Results: A total of 16 compounds were designed and synthesized. The results of biological activity experiments showed that some compounds had a good local anesthetic effect, and the results of acute toxicity tests showed that the target compounds had low toxicity .
6. Cyanoacetylation of Amines
- Application Summary: Benzoate compounds can be used in the cyanoacetylation of amines. This process can be used in the formation of biologically active compounds .
- Methods of Application: The specific methods of application for this process would depend on the specific compounds being used and the desired end product .
- Results: The results of this process would also depend on the specific compounds being used and the desired end product .
properties
IUPAC Name |
ethyl 3-[(2-chloroacetyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-2-16-11(15)8-4-3-5-9(6-8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRKWJKNWBWCPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701277742 |
Source
|
Record name | Ethyl 3-[(2-chloroacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(chloroacetyl)amino]benzoate | |
CAS RN |
58915-19-8 |
Source
|
Record name | Ethyl 3-[(2-chloroacetyl)amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58915-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-[(2-chloroacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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